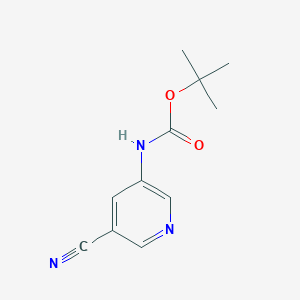

tert-butyl N-(5-cyanopyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-cyanopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKAKPKSFANHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 5-Cyano-3-aminopyridine

The most straightforward method involves the reaction of 5-cyano-3-aminopyridine with Boc₂O in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is commonly used to deprotonate the amine, facilitating nucleophilic attack on the Boc reagent. A representative procedure includes:

-

Dissolving 5-cyano-3-aminopyridine in anhydrous tetrahydrofuran (THF).

-

Adding Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

Key Parameters:

-

Solvent: THF, dichloromethane (DCM), or acetonitrile.

-

Temperature: 0°C to room temperature.

-

Yield: 70–85% (theoretical, depending on purity of starting material).

Alternative Activation Methods

For less nucleophilic amines, activation via mixed carbonates or carbodiimide-mediated coupling (e.g., EDCI/HOBt) may be necessary. However, these methods introduce complexity and are less commonly reported for pyridinyl amines due to the risk of side reactions at the cyano group.

Methodological Innovations from Patent Literature

Neutral Precursor Utilization

Patent WO2019158550A1 highlights the advantages of using neutral amine precursors rather than their salt forms (e.g., hydrochlorides). For analogous compounds, this approach reduces reaction medium viscosity, improves stirring efficiency, and enhances yields (93% vs. 85% with salt forms).

Example Protocol (Adapted):

Solvent and Base Optimization

CA3087004A1 emphasizes the role of solvent polarity and base strength. Acetonitrile outperforms THF in solubility and reaction homogeneity, while TEA (4.6 equiv) ensures complete deprotonation without excessive base residues.

Comparative Data:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | DMAP | 25 | 78 | 95 |

| Acetonitrile | TEA | 60 | 89 | 99 |

Challenges and Mitigation Strategies

Cyano Group Reactivity

The electron-withdrawing cyano group reduces the nucleophilicity of the 3-amine, necessitating stronger bases or prolonged reaction times. Patent WO2019158550A1 addresses this by incrementally adding TEA to maintain a pH >9, preventing premature Boc group hydrolysis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-(5-cyanopyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 5-cyanopyridine-3-amine and tert-butanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in water or methanol.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 5-cyanopyridine-3-amine and tert-butanol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- IUPAC Name : tert-butyl N-(5-cyanopyridin-3-yl)carbamate

- CAS Number : 1108724-20-4

Chemistry

This compound serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. It is particularly useful in reactions involving nucleophilic substitution and can undergo oxidation and reduction reactions to yield various derivatives.

Biology

In biological research, this compound has been studied for its potential to act as an enzyme inhibitor . Its structure allows it to interact with specific enzymes, making it a candidate for biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate . Preliminary studies indicate that it may exhibit properties beneficial for drug development, particularly in targeting specific diseases through enzyme modulation.

Industry

In industrial applications, this compound is utilized in the production of various chemical products and materials. Its versatility in chemical reactions makes it valuable for synthesizing new compounds in pharmaceutical and agrochemical industries.

Case Studies

- Enzyme Interaction Studies : Research conducted on the interaction of this compound with specific enzymes has shown promising results in inhibiting enzyme activity, suggesting its potential use in therapeutic applications.

- Pharmaceutical Development : A study exploring the use of this compound as a precursor in synthesizing novel pharmaceuticals demonstrated its effectiveness in producing compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyanopyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

tert-Butyl N-(5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6)

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- Key Differences: The 5-formyl (-CHO) group is less electron-withdrawing than -CN, resulting in a lower LogP (2.25 vs. ~2.8 estimated for the cyano derivative) and higher polar surface area (71.78 Ų), suggesting increased polarity and solubility .

- Applications : Used in Suzuki-Miyaura couplings due to the reactive formyl group .

tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS: 1207175-73-2)

- Molecular Formula : C₁₀H₁₃BrN₂O₃

- Molecular Weight : 313.13 g/mol

tert-Butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 489)

- Molecular Formula : C₁₃H₁₆FN₃O₂

- Molecular Weight : 281.29 g/mol

- Key Differences: Fluorine enhances metabolic stability and membrane permeability.

Structural Complexity and Pharmacological Relevance

tert-Butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate

tert-Butyl 1-(5-bromopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS: 1088410-93-8)

- Molecular Formula : C₁₄H₂₀BrN₃O₂

- Molecular Weight : 358.23 g/mol

- Key Differences : The pyrrolidine ring introduces sp³ hybridization, improving solubility and reducing planarity compared to planar pyridine derivatives .

Biological Activity

Introduction

Tert-butyl N-(5-cyanopyridin-3-yl)carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-cyanopyridine. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 218.25 g/mol. The presence of the cyano group and the pyridine ring significantly influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Solubility | Soluble in DMSO |

| Log P (Octanol/Water) | 1.24 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of tert-butyl carbamate with 5-cyanopyridine derivatives. The reaction conditions must be optimized to achieve high yields and purity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against coronaviruses. For instance, noncovalent inhibitors targeting the SARS-CoV main protease have shown promising results in inhibiting viral replication . The structural similarity between these inhibitors and our compound suggests potential antiviral activity.

Enzyme Inhibition

Research highlights that derivatives featuring pyridine rings often act as effective inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's . The introduction of the cyano group may enhance binding affinity through additional hydrogen bonding or π-stacking interactions.

Case Studies

- Inhibition of AChE : A study demonstrated that compounds with similar structures showed significant inhibition against AChE, indicating potential for treating cognitive disorders .

- Antimicrobial Activity : Some carbamate derivatives have exhibited antibacterial properties against Gram-positive bacteria, suggesting that this compound might also possess similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

- Substituents on the Pyridine Ring : Variations in substituents can alter lipophilicity and binding interactions.

- Alkyl Chain Length : Modifying the length of the alkyl chain attached to the carbamate can impact solubility and bioavailability.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced lipophilicity |

| Altering pyridine substituents | Improved binding affinity |

| Adding electron-withdrawing groups | Increased potency against enzymes |

Applications

This compound holds promise for several applications:

- Drug Development : As a lead compound for designing new antiviral agents.

- Neuroprotective Agents : Potential use in developing treatments for Alzheimer's disease due to its enzyme inhibition capabilities.

- Agricultural Chemicals : Its structural features may also lend themselves to applications in agrochemicals.

Q & A

Q. How can I optimize the synthesis of tert-butyl N-(5-cyanopyridin-3-yl)carbamate to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use tert-butyl carbamate derivatives (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate) as starting materials, and employ coupling agents like phenyl chloroformate for carbamate bond formation .

- Reaction Conditions : Optimize reaction time (e.g., 60 hours under reflux in THF) and stoichiometry of catalysts (e.g., DIEA and DMAP at 0.1–0.2 equivalents) to minimize side reactions .

- Workup Strategies : Partition the crude product between ethyl acetate and acidic aqueous solutions (e.g., 3N HCl) to isolate the target compound from unreacted amines or nitro precursors .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to resolve polar byproducts .

- Recrystallization : Employ solvent pairs like dichloromethane/hexane to exploit differences in solubility, particularly for removing residual tert-butyl precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does the compound’s stability influence experimental design?

Methodological Answer:

Q. What solvents are compatible with this compound for reaction or crystallization?

Methodological Answer:

- Polar Aprotic Solvents : THF or DMF are ideal for dissolving the compound during synthesis .

- Crystallization Solvents : Use ethyl acetate/hexane mixtures to grow single crystals for X-ray diffraction analysis .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed for this compound?

Methodological Answer:

Q. What hydrogen-bonding patterns dominate its molecular assembly in the solid state?

Methodological Answer:

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Q. What mechanistic insights explain unexpected byproducts in its synthesis?

Methodological Answer:

Q. How can computational modeling predict its reactivity in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.